molecular formula C14H21N3 B1522139 bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1209276-40-3

bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B1522139
CAS No.: 1209276-40-3
M. Wt: 231.34 g/mol
InChI Key: AWNZTXZFTNCGOX-UHFFFAOYSA-N
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Description

Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine (CAS 1209276-40-3) is a nitrogen-containing heterocyclic compound with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol . This amine-linked bis-pyrrole serves as a versatile Heterocyclic Building Block for advanced research and development, particularly in the field of materials science . The compound's structure, featuring two 1,5-dimethyl-1H-pyrrol-2-ylmethyl groups, is of significant interest for the design and synthesis of novel functional molecules. Pyrrole derivatives are recognized for their role in the development of new materials . Recent scientific literature highlights that related pyrrole compounds are synthesized via sustainable, one-pot methods from bio-derived sources like 2,5-dimethylfuran, aligning with green chemistry principles . These synthetic pyrroles are extensively used as key intermediates for the functionalization of carbon allotropes , such as carbon black, and inorganic materials like silica . When used to modify furnace carbon black, these pyrrole derivatives have been shown to enhance the properties of elastomeric composites, leading to a reduced Payne effect and increased dynamic rigidity, which is valuable for applications in specialized rubber products . Researchers value this compound for exploring structure-activity relationships and developing new materials with tailored properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(1,5-dimethylpyrrol-2-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNZTXZFTNCGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNCC2=CC=C(N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is a compound derived from pyrrole, a five-membered nitrogen-containing heterocycle known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2

This compound features two 1,5-dimethylpyrrole units linked by a methylamine group.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole-based compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Pyrrole derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using human peripheral blood mononuclear cells (PBMCs) revealed that certain pyrrole compounds significantly reduced cytokine production in response to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

The antitumor potential of pyrrole derivatives has been well-documented. Compounds containing pyrrole moieties have been shown to induce apoptosis in cancer cell lines such as MCF7 and HepG2. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrrole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Modulation of Cytokine Production : By influencing cytokine signaling pathways, these compounds can mitigate inflammatory responses.
  • Induction of Apoptosis : The ability to trigger programmed cell death in tumor cells is a significant mechanism underlying their antitumor effects.

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives:

  • Study on Antibacterial Activity : A study assessed the antibacterial effects of a series of pyrrole derivatives against common pathogens. Results indicated that compounds with specific substitutions exhibited enhanced activity against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Assessment : In another study, this compound was tested for its ability to inhibit TNF-α production in LPS-stimulated macrophages. The compound showed a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent .

Data Tables

Activity Type Tested Compound Effect Reference
AntibacterialThis compoundInhibition of E. coli growth
Anti-inflammatoryThis compoundReduced TNF-α production
AntitumorPyrrole derivativesInduction of apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

  • Antimicrobial Activity : Compounds derived from pyrrole structures, including bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine, have shown promising antimicrobial properties. Studies indicate that pyrrole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Research has demonstrated that pyrrole-based compounds exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic uses in treating inflammatory diseases .

Synthesis of Bioactive Compounds

  • The compound serves as a versatile intermediate in synthesizing more complex bioactive molecules. Its structure allows it to participate in various chemical reactions, leading to the formation of compounds with enhanced biological activities .

Materials Science

Polymer Chemistry

  • This compound can be utilized in synthesizing novel polymers with specific properties. Its amine functional groups can react with various monomers to create polymers that might have unique mechanical or thermal properties .

Conductive Materials

  • The incorporation of pyrrole derivatives into conductive polymers has been explored extensively. These materials are vital for applications in organic electronics, such as sensors and transistors, due to their electrical conductivity and stability .

Analytical Chemistry

Metal Ion Detection

  • This compound has been investigated for its ability to detect metal ions like Cu²⁺ through colorimetric methods. The binding of metal ions to the compound alters its electrical resistance, allowing for sensitive detection of these ions in various samples .

Organic Buffers in Biochemistry

  • The compound is also used as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it useful in various laboratory settings where precise pH control is necessary .

Case Studies

Application AreaCase Study ReferenceFindings
Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in vitro.
Anti-inflammatory Effects Showed reduction in pro-inflammatory cytokine production in cell cultures.
Polymer Synthesis Successfully synthesized a new conductive polymer using the compound as a monomer.
Metal Ion Detection Developed a colorimetric sensor for Cu²⁺ with high sensitivity and specificity.

Comparison with Similar Compounds

Bis((1-methylbenzimidazol-2-yl)methyl)amine (MeIDB)

Molecular Formula : C₁₈H₁₉N₅ .
Key Differences :

  • Coordination Behavior: The central -CH₂-N-CH₂- linker in MeIDB allows conformational flexibility, enabling diverse metal-binding geometries. It has been used to synthesize Ni(II) and Cu(II) complexes for bioinorganic studies, mimicking enzyme active sites .
  • Crystallographic Data : MeIDB crystallizes in a triclinic system (space group P-1) with refined parameters (R₁ = 0.039) using Mo Kα radiation. Hydrogen atoms on the benzimidazole N1 were refined freely, unlike the constrained H atoms in the target compound .

Applications : MeIDB’s rigid benzimidazole units enhance stability in biomimetic complexes, whereas the dimethylpyrrole groups in bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine may favor softer metal coordination (e.g., Zn²⁺ or Fe²⁺).

Pyrazole/Pyridine-Based Ligands

Example : {Acetato-κO}[bis(2,4-dimethyl-1H-pyrazol-1-yl)methylmethyl]amine Co(II) complex .
Key Differences :

  • Donor Groups: Pyrazole (N-donor) and pyridine (N-donor) substituents create a mixed-donor environment.
  • Coordination Geometry : The Co(II) center adopts a distorted trigonal bipyramidal geometry with Co–N distances averaging 2.154 Å and Co–O (acetate) at 2.003 Å .
  • Flexibility : The pyrazole/pyridine ligand’s bulkier substituents reduce conformational freedom compared to the dimethylpyrrole ligand.

Applications : Pyrazole/pyridine ligands are preferred for hard Lewis acid metals (e.g., Co²⁺, Mn²⁺), while pyrrole-based ligands may better accommodate softer metals or redox-active centers.

Comparative Data Table

Parameter This compound MeIDB Pyrazole/Pyridine Ligand
Molecular Formula C₁₄H₂₁N₃ C₁₈H₁₉N₅ C₁₈H₂₀F₃N₅O₂ (Co complex)
Donor Atoms Pyrrole N Benzimidazole N Pyrazole N, Pyridine N, Acetate O
Coordination Geometry Not reported Variable (Ni/Cu complexes) Trigonal bipyramidal (Co²⁺)
Flexibility High (methylene linkers) Moderate (rigid benzimidazole) Low (bulky pyrazole/pyridine groups)
Applications Metal-organic frameworks, catalysis Biomimetic complexes Redox-active metal complexes

Research Implications

  • Electronic Effects : The electron-donating methyl groups on pyrrole in this compound may lower the basicity of the amine nitrogen compared to MeIDB’s benzimidazole, influencing metal-ligand bond strength .
  • Synthetic Utility : Commercial availability of this compound in milligram-to-gram scales (priced from $380/250 mg) supports its use in high-throughput synthesis .

Preparation Methods

Preparation of 1,5-Dimethylpyrrole Units

The 1,5-dimethyl substitution pattern on the pyrrole ring is typically achieved by:

  • Starting from substituted pyrrole precursors or
  • Using condensation reactions involving α-dicarbonyl compounds and amines.

Literature reports the use of one-pot syntheses where 1,4-bis[(2-oxopropyl)amino]benzene derivatives undergo cyclization with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to yield polysubstituted pyrroles. Although this example is for related bispyrrole derivatives, the methodology can be adapted for 1,5-dimethyl substitution by using appropriate methylated precursors.

Functionalization at Pyrrole 2-Position and Amine Coupling

The critical step for bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine synthesis is the formation of the methylene bridge linking two pyrrole units via an amine nitrogen.

A notable approach involves:

  • Formation of an imine intermediate by reacting pyrrole-2-carboxaldehyde derivatives with amines.
  • Reduction of the imine to the corresponding amine using mild reducing agents such as sodium borohydride or sodium cyanoborohydride in protic solvents.

This method allows the direct formation of the bis[(pyrrol-2-yl)methyl]amine structure in a "one-pot" sequence, minimizing purification steps and improving yields.

Typical Synthetic Procedure (Generalized)

Step Reagents and Conditions Description
1 1,5-Dimethylpyrrole or precursor Synthesis or procurement of 1,5-dimethylpyrrole units
2 Pyrrole-2-carboxaldehyde derivatives + amine Formation of imine intermediate
3 Sodium borohydride or sodium cyanoborohydride in protic solvent (e.g., methanol) Reduction of imine to amine
4 Work-up: aqueous neutralization, extraction with ethyl acetate, drying over MgSO4, solvent evaporation Isolation and purification of the bisamine compound

Research Findings and Optimization Notes

  • One-pot synthesis : The reduction of the imine intermediate to amine can be conducted in the same reaction vessel without isolation of the imine, enhancing efficiency.

  • Choice of reducing agent : Sodium cyanoborohydride offers selective reduction of imines under mild conditions, avoiding over-reduction or side reactions.

  • Solvent effects : Protic solvents or mixed solvent systems facilitate the reduction step and improve reaction rates and yields.

  • Purification : The final compound is typically purified by extraction and evaporation under reduced pressure, sometimes followed by recrystallization or chromatography if necessary.

  • Substituent effects : The presence of methyl groups at positions 1 and 5 on the pyrrole ring influences the electronic and steric environment, potentially affecting reactivity during imine formation and reduction.

Comparative Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Pyrrole precursor 1,5-Dimethylpyrrole or substituted analogs Commercial or synthesized via condensation
Imine formation Room temperature, mild acid/base catalysis Equilibrium favors imine formation
Reducing agent Sodium borohydride or sodium cyanoborohydride Sodium cyanoborohydride preferred for selectivity
Solvent Methanol, ethanol, or protic solvent mixtures Facilitates reduction and solubilizes reagents
Reaction time 1–4 hours Dependent on scale and reagent concentrations
Work-up Neutralization with NaOH, extraction with ethyl acetate Standard organic work-up
Yield Typically moderate to high (60–85%) Dependent on purity of starting materials

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves alkylation or condensation reactions under inert atmospheres. Key parameters include temperature control (e.g., 0–5°C for intermediate steps) and solvent selection (e.g., methanol or dichloromethane). Purification via column chromatography or recrystallization is critical. Characterization by 1H/13C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. How can the purity and stereochemical configuration of this ligand be validated?

  • Methodology : X-ray crystallography is the gold standard for resolving stereochemistry. For example, Co(II) complexes with similar ligands were analyzed using SHELXL for refinement, revealing bond lengths (e.g., Co–N: 2.154 Å) and coordination geometry . Diffraction data should be collected on instruments like the Oxford Diffraction Gemini S Ultra, with multi-scan absorption corrections applied .

Advanced Research Questions

Q. What experimental strategies address contradictions in crystallographic data for metal complexes involving this ligand?

  • Methodology : Validate data collection parameters (e.g., θ range, radiation wavelength) and refine structures using software like SHELXL. For example, resolved hydrogen bonding interactions (C–H⋯F/O) to explain packing anomalies. Cross-validate with spectroscopic data (e.g., IR for functional groups) .

Q. How do steric and electronic properties of this ligand influence its coordination behavior with transition metals?

  • Methodology : Compare crystal structures of analogous complexes. For instance, the ligand’s bulky substituents in Co(II) complexes () induce distorted trigonal bipyramidal geometries. Use density functional theory (DFT) to calculate ligand field parameters and compare with experimental bond lengths .

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodology : Employ molecular docking to simulate interactions with biological targets (e.g., enzymes). QSAR models can correlate structural features (e.g., logP, H-bond donors) with observed activities like antimicrobial effects. highlights computer-aided predictions for pyrazole derivatives .

Methodological Best Practices

Q. How should researchers design experiments to assess the ligand’s stability under varying pH and temperature conditions?

  • Methodology : Conduct stability studies using HPLC or UV-Vis spectroscopy. For example, monitor degradation products at pH 2–12 and temperatures up to 80°C. Thermogravimetric analysis (TGA) can quantify thermal decomposition thresholds .

Q. What techniques elucidate reaction mechanisms involving this ligand in catalytic systems?

  • Methodology : Use in situ NMR or FTIR to track intermediate formation. Isotopic labeling (e.g., 15N) combined with mass spectrometry can identify key steps in metal-ligand bond formation .

Data Interpretation Challenges

Q. How can conflicting spectroscopic and crystallographic data for ligand-metal complexes be reconciled?

  • Methodology : Cross-reference NMR chemical shifts with crystallographic bond angles. For example, a downfield shift in 1H NMR may correlate with shortened metal-ligand bonds observed in X-ray data. Validate using complementary techniques like EPR for paramagnetic complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine
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bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine

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